molecular formula C14H19NO2 B294986 1-Methylpiperidin-3-yl 2-methylbenzoate

1-Methylpiperidin-3-yl 2-methylbenzoate

Cat. No.: B294986
M. Wt: 233.31 g/mol
InChI Key: UXMXABCZMXHXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylpiperidin-3-yl 2-methylbenzoate is a synthetic organic compound featuring a piperidine ring substituted with a methyl group at the 3-position, esterified with a 2-methylbenzoate moiety. For instance, related benzoate esters, such as [1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate (compound 74), have been synthesized and characterized via $^1$H NMR, suggesting shared synthetic pathways or spectroscopic features . The methylbenzoate group likely contributes to lipophilicity, while the piperidine ring may influence solubility and reactivity in catalytic or pharmaceutical contexts.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) 2-methylbenzoate

InChI

InChI=1S/C14H19NO2/c1-11-6-3-4-8-13(11)14(16)17-12-7-5-9-15(2)10-12/h3-4,6,8,12H,5,7,9-10H2,1-2H3

InChI Key

UXMXABCZMXHXKC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OC2CCCN(C2)C

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2CCCN(C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoate Esters with Piperidine/Piperazine Moieties

  • [1-Methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate (74) :

    • Structure : Combines a piperidine ring with a sulfonate ester instead of a benzoate.
    • Reactivity : Used in nucleophilic substitution reactions, though incomplete conversion in reactions (e.g., with compound 69) suggests steric or electronic challenges compared to benzoate analogs .
    • Applications : Intermediate in synthesizing bioactive molecules or ligands.
  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate: Structure: Features a propenoyl linker and hydroxy group, introducing conjugation and hydrogen-bonding capacity. Synthesis: Prepared via multi-step organic reactions, with structural confirmation via X-ray crystallography . Applications: Potential in drug discovery due to its hybrid pharmacophoric groups.

Benzoate Derivatives with Functional Directing Groups

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Structure: Contains a benzamide core with an N,O-bidentate directing group. Applications: Catalyst in organic synthesis for regioselective transformations.

Comparative Data Table

Compound Molecular Features Key Reactivity/Applications Structural Confirmation Methods Reference
1-Methylpiperidin-3-yl 2-methylbenzoate Piperidine + 2-methylbenzoate Synthetic intermediate, lipophilicity $^1$H NMR (inferred)
[1-Methylpiperidin-3-yl]methyl sulfonate Piperidine + sulfonate ester Nucleophilic substitution reactions $^1$H NMR, GC-MS
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + N,O-directing group Metal-catalyzed C–H activation X-ray, $^1$H/$^13$C NMR
6–2M-F (liquid crystal) Azo, fluoro, methylbenzoate Dielectric tunability, LC phases X-ray, thermal analysis
Methyl-3-propenoyl benzoate Piperidine, propenoyl, hydroxy Pharmacophore potential X-ray crystallography

Key Research Findings

Synthetic Challenges : Reactions involving piperidine-linked benzoates (e.g., compound 74) often require prolonged conditions or yield incomplete conversions, highlighting steric hindrance or electronic effects unique to these structures .

Structural Insights: X-ray crystallography remains critical for resolving complex substituents, as seen in methyl-propenoyl benzoates and liquid crystal derivatives .

Functional Diversity : The presence of directing groups (e.g., N,O-bidentate in benzamide derivatives) or polar substituents (e.g., fluoro/azo groups) expands applications from catalysis to materials science, unlike simpler methylbenzoates .

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